1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Ethanone Moiety: The ethanone group can be attached through a condensation reaction with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the fluorine atom.
1-(4-Benzylpiperidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom.
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-methylphenyl)ethanone: Contains a methyl group instead of fluorine.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21ClFNO |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H21ClFNO/c21-18-7-4-8-19(22)17(18)14-20(24)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-8,16H,9-14H2 |
InChI Key |
MIOBSHWCHOWCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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